molecular formula C25H22ClN5O3S B2693419 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-00-6

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2693419
M. Wt: 507.99
InChI Key: YQWXBYARFLCSJF-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned, with complex structures containing multiple rings and functional groups, are often found in the field of medicinal chemistry. They can have a variety of biological activities, depending on their exact structures and the nature of their functional groups .


Synthesis Analysis

The synthesis of such compounds typically involves multiple steps, each introducing a different part of the molecule. Common techniques might include nucleophilic substitution reactions , and the use of boronic esters in organic synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions of such compounds can be studied using various techniques. For example, reaction with various nucleophiles can lead to the formation of different substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. These might include measuring their melting points, solubilities, and reactivities .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

Scientific Field

This research falls under the field of Organic Chemistry .

Application Summary

The study focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Methods and Procedures

The researchers reported a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This was paired with a Matteson–CH 2 –homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Results and Outcomes

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis and Conformational Analysis of New Derivatives of 7-Chloro-1,3-Dihydro-5-Phenyl-2H-1,4-Benzodiazepine-2-One

Scientific Field

This research is in the field of Chemical Physics .

Application Summary

The study introduces new derivatives of 1,4-benzodiazepine-2-ones, which are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters .

Methods and Procedures

The structures of all products were confirmed by FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy . The stereochemistry of 1,4-benzodiazepine-2-ones was studied using hyper chem software and a semi-empirical AM1 program .

Results and Outcomes

The researchers investigated the produced diastereomers of one of the products as a model . The most stable conformer of one of the products was studied for conformational analysis .

Synthesis and Biological Evaluation of the New Ring System Benzo

Scientific Field

This research is in the field of Medicinal Chemistry .

Application Summary

The study introduces derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues .

Methods and Procedures

The researchers reported a three-step reaction sequence for the synthesis of these compounds . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .

Results and Outcomes

The study does not provide specific results or outcomes. However, the synthesis of these new derivatives could potentially lead to the discovery of new therapeutic applications .

Safety And Hazards

The safety and hazards associated with such compounds would depend on their exact structures and properties. They could potentially be harmful if ingested, inhaled, or if they come into contact with the skin .

Future Directions

Future research on such compounds could involve further exploration of their synthesis, studying their reactions, investigating their mechanisms of action, and testing their biological activities .

properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3S/c1-15-4-10-20(12-16(15)2)35(32,33)25-24-28-23(27-14-17-5-8-19(34-3)9-6-17)21-13-18(26)7-11-22(21)31(24)30-29-25/h4-13H,14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWXBYARFLCSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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